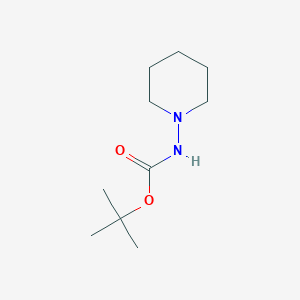
Tert-butyl piperidin-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl piperidin-1-ylcarbamate, also known as TBPIP, is a synthetic compound used in various scientific research applications. It is a derivative of piperidine with a tert-butyl group attached to the nitrogen atom. TBPIP has been used as a reagent in various organic synthesis reactions and as a catalyst in the production of various pharmaceuticals. It is also used in the synthesis of various peptides and peptidomimetics. In addition, TBPIP has been used in the study of biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Tert-butyl piperidin-1-ylcarbamate has been used in various scientific research applications, such as organic synthesis, peptide synthesis, and drug discovery. It has been used as a reagent in organic synthesis reactions, such as the synthesis of heterocyclic compounds and nucleosides. It has also been used as a catalyst in the production of various pharmaceuticals. In addition, Tert-butyl piperidin-1-ylcarbamate has been used in the synthesis of various peptides and peptidomimetics. Furthermore, it has been used in the study of biochemical and physiological effects of various compounds.
Mecanismo De Acción
Tert-butyl piperidin-1-ylcarbamate acts as a catalyst in organic synthesis reactions. It is able to activate molecules, such as nucleophiles, by providing a nucleophilic environment. This allows for the formation of new bonds between molecules, resulting in the synthesis of various heterocyclic compounds and nucleosides. In addition, Tert-butyl piperidin-1-ylcarbamate has been shown to be a useful catalyst in the production of various pharmaceuticals, such as antibiotics and anti-cancer drugs.
Biochemical and Physiological Effects
Tert-butyl piperidin-1-ylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. In addition, it has been shown to have anti-inflammatory and anti-cancer activity. Furthermore, it has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Tert-butyl piperidin-1-ylcarbamate in lab experiments has several advantages. It is an effective catalyst in organic synthesis reactions and is able to activate molecules, allowing for the formation of new bonds. In addition, it is relatively inexpensive and readily available. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, its activity can be affected by temperature and pH.
Direcciones Futuras
There are a number of potential future directions for the use of Tert-butyl piperidin-1-ylcarbamate. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. In addition, it could be used in the study of biochemical and physiological effects of various compounds. Furthermore, it could be used in the development of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Finally, it could be used in the development of new catalysts for organic synthesis reactions.
Métodos De Síntesis
Tert-butyl piperidin-1-ylcarbamate is synthesized from piperidine and tert-butyl bromide. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at a temperature of about 80°C. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is usually complete within a few hours. The product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
tert-butyl N-piperidin-1-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-12-7-5-4-6-8-12/h4-8H2,1-3H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOQDDDDFBHGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395289 |
Source


|
| Record name | tert-butyl piperidin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl piperidin-1-ylcarbamate | |
CAS RN |
126216-45-3 |
Source


|
| Record name | tert-butyl piperidin-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


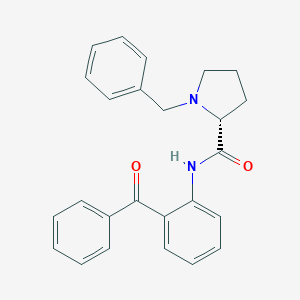

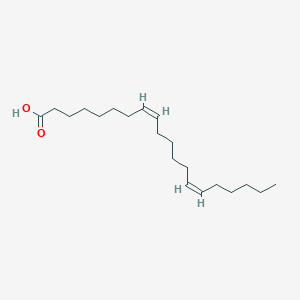


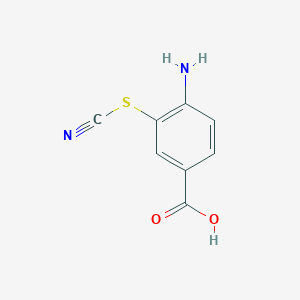



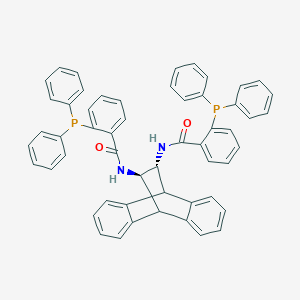
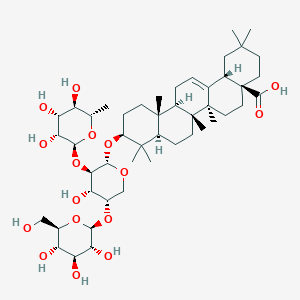
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)